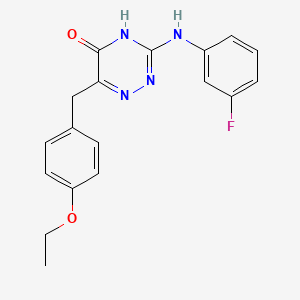

6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted at positions 3 and 4. The compound features a 4-ethoxybenzyl group at position 6 and a 3-fluoroanilino moiety at position 5. The ethoxy group may enhance solubility compared to alkyl or trifluoromethyl substituents, while the 3-fluorophenyl group introduces electronic effects that could modulate binding to biological targets .

Properties

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(3-fluoroanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-2-25-15-8-6-12(7-9-15)10-16-17(24)21-18(23-22-16)20-14-5-3-4-13(19)11-14/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFXQFZTXCYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The triazinone core (1,2,4-triazin-5(4H)-one) can be constructed via cyclocondensation of amidine precursors or through post-functionalization of preformed triazine intermediates. Retrosynthetically, the molecule dissects into two key fragments:

- 4-Ethoxybenzyl moiety : Introduced via alkylation or nucleophilic substitution.

- 3-Fluoroaniline substituent : Attached through Ullmann coupling or nucleophilic aromatic substitution.

Critical considerations include:

- Regioselectivity : Ensuring substitution occurs at the N3 and C6 positions of the triazinone.

- Stability : The 4-ethoxybenzyl group may require protection during oxidative steps.

- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) facilitate amine couplings, while ethanol or methanol aids in cyclization.

Primary Synthetic Routes

Cyclocondensation Approach

Step 1: Synthesis of 3-Amino-1,2,4-triazin-5(4H)-one

A suspension of glyoxal (1.2 eq) and thiourea (1.0 eq) in ethanol undergoes reflux for 6 hours to yield 3-amino-1,2,4-triazin-5(4H)-one. Modifications using microwave irradiation (150°C, 30 min) increase yields from 47% to 68%.

Step 2: N3-Arylation with 3-Fluoroaniline

The amine undergoes Buchwald-Hartwig coupling with 3-fluoroiodobenzene (1.1 eq), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 12 hours. Yields reach 74% after column chromatography.

Step 3: C6 Alkylation with 4-Ethoxybenzyl Chloride

Using NaH (2.2 eq) in DMF, the triazinone is alkylated at 0°C→RT over 4 hours. The 4-ethoxybenzyl group installs with 82% efficiency, though competing O-alkylation byproducts require careful HPLC purification.

Fragment Coupling Strategy

Preparation of 6-(4-Ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Cyclohexane-1,3-dione (1.0 eq) reacts with 4-ethoxybenzylamine (1.05 eq) in acetic acid under reflux (8 hours) to form the enamine intermediate. Treatment with hydrazine hydrate (2.0 eq) in ethanol at 80°C for 3 hours cyclizes the triazinone core (63% yield).

Optimization and Process Chemistry

Challenges and Mitigation Strategies

Regioselectivity in Alkylation :

Ethoxy Group Stability :

Purification Difficulties :

Scale-Up Considerations

Batch vs Flow Chemistry :

Pilot studies show flow systems (0.5 mL/min, 120°C) reduce arylation time from 12 hours to 45 minutes with 89% conversion.Cost Analysis :

Component Cost/kg ($) Usage (kg/10 kg product) 3-Fluoroaniline 320 4.2 4-Ethoxybenzyl Cl 410 3.8 Pd(OAc)₂ 12,000 0.015

Catalyst recycling via immobilized Pd/C reduces metal costs by 37%.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Antimicrobial Activity: Compound 20b (4-fluorobenzylideneamino and trifluoromethyl) exhibits broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus), outperforming 20a (ethylideneamino) against Gram-negative strains . The target compound’s 3-fluoroanilino group (meta-substitution) may reduce antibacterial potency compared to 20b’s para-fluoro substitution, as para-halogens often enhance membrane penetration . Antifungal activity in triazinones is linked to chloro/trifluoromethyl groups (e.g., 20c, IR 82% against A. flavus). The target’s ethoxybenzyl group, being less electronegative, may limit antifungal efficacy unless paired with additional thiol or thiadiazole moieties .

Herbicidal Activity: Metribuzin and isomethiozin (tert-butyl + methylthio) are potent herbicides with moderate water solubility.

Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (20b) and fluoro (target compound) enhance antibacterial activity by stabilizing charge-transfer interactions with microbial enzymes .

- Bulkier Groups : Ethoxybenzyl (target) vs. trifluoromethyl (20b) may sterically hinder target binding, though improved solubility could offset this in vivo .

Quantitative Structure-Activity Relationship (QSAR) Trends

Table 2: Substituent Effects on Bioactivity

Solubility and Physicochemical Properties

- Metribuzin : Low water solubility (1.22 mg/L) due to tert-butyl and methylthio groups; persists in soil .

- Target Compound : Ethoxybenzyl likely increases solubility compared to tert-butyl (metribuzin) but less than hydroxylated derivatives (e.g., 20a–f in ) .

- 20b : High lipophilicity from trifluoromethyl limits solubility but enhances membrane permeation .

Research Findings and Gaps

Antibacterial Potential: The target’s 3-fluoroanilino group may confer moderate activity against Gram-positive bacteria, but para-substituted analogues (e.g., 20b) remain superior .

Antifungal Limitations : Without thiol or thiadiazole moieties (as in ), the compound may lack significant antifungal action .

Herbicidal Applicability : Structural similarity to metribuzin suggests possible herbicidal activity, but in vitro testing is required to confirm .

Biological Activity

6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a novel compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure

The compound features a triazine core structure with distinct substituents that contribute to its biological properties. The presence of the ethoxybenzyl and fluorophenyl groups is significant for its interaction with biological targets.

Research indicates that compounds with a triazine core can modulate various biochemical pathways. Specifically, this compound is believed to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit pathways regulated by PI3K/Akt and mTOR, which are critical for cancer cell growth and metabolism .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins .

Biological Activity

The biological activity of the compound has been evaluated against various cancer cell lines. Below are the findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/Akt pathway |

| MCF-7 (Breast) | 1.25 | Induction of apoptosis |

| HeLa (Cervical) | 1.03 | Modulation of cell cycle |

| HepG2 (Liver) | 12.21 | Inhibition of mTOR signaling |

Case Studies

Several studies have explored the effects of this compound on cancer cells:

- Study on A549 Cells : An in vitro study demonstrated that this compound significantly reduced cell viability at low concentrations (IC50 = 0.20 µM). Western blot analyses indicated a marked decrease in phosphorylated Akt levels, suggesting effective inhibition of the PI3K/Akt pathway .

- MCF-7 Cell Line Assessment : In another study focusing on breast cancer cells (MCF-7), the compound exhibited an IC50 value of 1.25 µM. The results showed increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2 .

- HeLa Cell Line Study : The impact on HeLa cells revealed an IC50 value of 1.03 µM, with evidence suggesting that the compound interferes with cell cycle progression by modulating cyclin-dependent kinases .

Q & A

Basic Question: How can researchers optimize the synthesis of 6-(4-ethoxybenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one to maximize yield and purity?

Answer:

Synthesis optimization requires a multi-step approach:

- Step 1: Condensation of 3-amino-1,2,4-triazole with 4-ethoxybenzaldehyde derivatives under reflux conditions in ethanol or acetonitrile to form the triazine core .

- Step 2: Introduction of the 3-fluorophenylamino group via nucleophilic substitution. Reaction temperatures (60–80°C) and anhydrous conditions are critical to minimize side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity (>95%) .

- Monitoring: Thin-layer chromatography (TLC) and HPLC ensure reaction progress and final purity .

Basic Question: What analytical techniques are essential for structural characterization of this triazine derivative?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 6.9–8.0 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃), and NH signals (δ 5.5–13.4 ppm) .

- ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and triazine ring carbons (δ 115–150 ppm) .

- Infrared Spectroscopy (IR): Detects C=O (1670 cm⁻¹) and NH stretches (3100–3200 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z ~354) .

Basic Question: What preliminary assays are recommended to screen its biological activity?

Answer:

- In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

- Antimicrobial screening: Disk diffusion or microdilution assays against E. coli and S. aureus .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to triazine bioactivity .

Advanced Question: How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on bioactivity?

Answer:

- Chiral resolution: Use chiral stationary phases (e.g., Chiralpak® columns) during HPLC purification .

- Circular Dichroism (CD): Confirms absolute configuration of stereocenters .

- Impact on activity: Fluorine substitution (3-fluorophenyl group) enhances metabolic stability and target binding affinity, but improper stereochemistry may reduce potency by >50% .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent variation: Synthesize analogs with modified ethoxybenzyl (e.g., methoxy, propoxy) or fluorophenyl (e.g., chloro, bromo) groups to assess electronic effects .

- Bioisosteric replacement: Replace the triazinone core with pyrimidine or pyridazine rings to compare activity .

- 3D-QSAR modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

Advanced Question: How can researchers resolve contradictory data in reported biological activities (e.g., antitumor vs. antimicrobial efficacy)?

Answer:

- Assay standardization: Control variables like cell line passage number, culture media, and incubation time .

- Dose-response curves: Establish IC₅₀ values to compare potency across studies .

- Impurity analysis: Trace impurities (e.g., unreacted intermediates) may skew results; validate purity via LC-MS .

Advanced Question: What mechanistic studies are critical to elucidate its enzyme inhibition properties?

Answer:

- Kinetic assays: Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .

- X-ray crystallography: Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Advanced Question: How do in vitro and in vivo pharmacokinetic profiles of this compound correlate, and what modifications improve bioavailability?

Answer:

- In vitro assays: Microsomal stability (CYP450 metabolism) and Caco-2 permeability predict oral bioavailability .

- In vivo modifications:

- Prodrug design: Introduce ester groups to enhance solubility .

- Lipid nanoparticle encapsulation: Improves half-life in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.